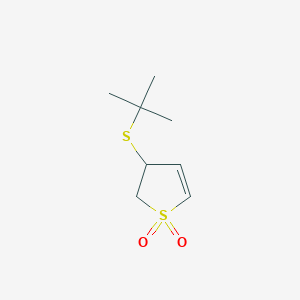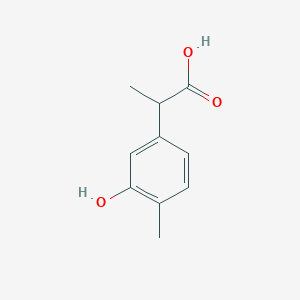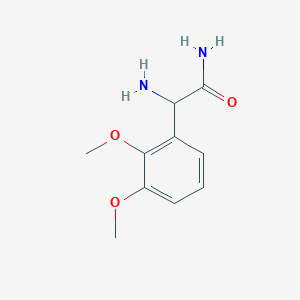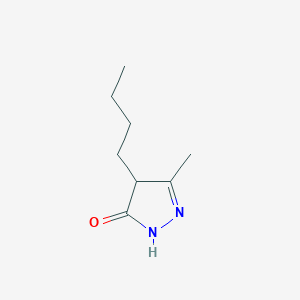
1-(2-Bromo-1-(4-ethoxyphenyl)ethyl)-4-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] is an organic compound with the molecular formula C14H13BrO2 It is a derivative of benzene, where two benzene rings are connected by a 2-bromoethylidene bridge, and each benzene ring is substituted with an ethoxy group
Méthodes De Préparation
The synthesis of benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzene.
Bromination: The 4-ethoxybenzene undergoes bromination to introduce the bromo group at the desired position.
Formation of the 2-Bromoethylidene Bridge: The brominated intermediate is then reacted with an appropriate reagent to form the 2-bromoethylidene bridge, connecting the two benzene rings.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The ethoxy groups on the benzene rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromo group in the 2-bromoethylidene bridge can be replaced by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] involves its interaction with molecular targets through its functional groups. The ethoxy groups can participate in hydrogen bonding and other interactions, while the bromo group can act as a leaving group in substitution reactions. The pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] include:
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound has a similar structure but with a different bridging group and substituents.
Benzene, 1,1’-(bromomethylene)bis-: This compound has a bromomethylene bridge instead of a 2-bromoethylidene bridge.
The uniqueness of benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] lies in its specific substitution pattern and the presence of the 2-bromoethylidene bridge, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
62897-81-8 |
|---|---|
Formule moléculaire |
C18H21BrO2 |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
1-[2-bromo-1-(4-ethoxyphenyl)ethyl]-4-ethoxybenzene |
InChI |
InChI=1S/C18H21BrO2/c1-3-20-16-9-5-14(6-10-16)18(13-19)15-7-11-17(12-8-15)21-4-2/h5-12,18H,3-4,13H2,1-2H3 |
Clé InChI |
WSMUPJHOLAVZQM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(CBr)C2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12112675.png)
![1h-Indol-6-amine,4-[(1-methylethyl)sulfonyl]-](/img/structure/B12112678.png)


![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride](/img/structure/B12112689.png)



![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methanamine](/img/structure/B12112705.png)

![1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12112716.png)
![5-[(Benzyloxy)methyl]-2-furoic acid](/img/structure/B12112720.png)
